molecular formula C12H14N4O B2384070 4-(1H-imidazol-1-yl)-N-propylpicolinamide CAS No. 1421508-29-3

4-(1H-imidazol-1-yl)-N-propylpicolinamide

Cat. No.: B2384070
CAS No.: 1421508-29-3
M. Wt: 230.271
InChI Key: MNXDJOPVXONSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Heterocyclic Core Structures in Rational Drug Design

Heterocyclic compounds are ubiquitous in nature and are fundamental building blocks of many biologically active molecules, including vitamins, hormones, and antibiotics. Their prevalence in pharmaceuticals is no coincidence. The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, including polarity, hydrogen bonding capacity, and the ability to engage in various biological interactions.

Rational drug design leverages these properties to create molecules with improved potency, selectivity, and pharmacokinetic profiles. The rigid frameworks of heterocyclic rings can help to correctly orient functional groups for optimal interaction with biological targets, such as enzymes and receptors. Furthermore, modifications to the heterocyclic core or its substituents can be used to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Rationale for Investigating 4-(1H-imidazol-1-yl)-N-propylpicolinamide as a Novel Chemical Entity

The investigation into this compound is predicated on the synergistic potential of its constituent picolinamide (B142947) and imidazole (B134444) scaffolds.

The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, is a recognized pharmacophore in a variety of biologically active compounds. Its derivatives have been explored for a range of therapeutic applications, including as inhibitors of enzymes and modulators of cellular signaling pathways. The pyridine (B92270) ring and the amide group of picolinamide can participate in crucial hydrogen bonding and pi-stacking interactions with biological targets.

The imidazole ring is another privileged structure in medicinal chemistry. jopir.in It is a five-membered aromatic heterocycle containing two nitrogen atoms and is a key component of the essential amino acid histidine and the neurotransmitter histamine. nih.gov Imidazole derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. researchgate.netechemi.comgoogle.com The imidazole nucleus can act as a proton donor or acceptor and can coordinate with metal ions, which is often crucial for enzyme inhibition. nih.gov

The combination of these two pharmacologically significant scaffolds in a single molecule offers several potential advantages:

Multi-target Interaction: The dual nature of the molecule could enable it to interact with multiple biological targets or different binding sites on a single target, potentially leading to enhanced efficacy or a novel mechanism of action.

Improved Physicochemical Properties: The imidazole moiety can enhance the solubility and bioavailability of the parent molecule. mdpi.com

Novel Structure-Activity Relationships: The unique three-dimensional arrangement of the picolinamide and imidazole rings, along with the N-propyl substituent, creates a novel chemical space to explore for therapeutic potential.

Overview of Academic Research Trajectories for Compound Development

While specific research on this compound is not extensively documented in publicly available literature, a hypothetical research trajectory for its development can be outlined based on established practices in medicinal chemistry.

A typical academic investigation would likely commence with the synthesis of the target compound. A plausible synthetic route would involve the coupling of a suitable 4-substituted picolinic acid derivative with imidazole, followed by amidation with n-propylamine. Various coupling strategies, potentially utilizing transition metal catalysts, could be explored to optimize the reaction yield and purity.

Once synthesized and characterized, the compound would undergo a battery of in vitro biological screenings . The choice of assays would be guided by the known activities of picolinamide and imidazole derivatives. This could include screening against a panel of cancer cell lines, various microbial strains (bacteria and fungi), and specific enzymes known to be modulated by these scaffolds.

Should promising activity be identified, further studies would focus on elucidating the mechanism of action . This might involve enzymatic assays, molecular docking studies to predict the binding mode with a target protein, and cell-based assays to understand its effects on cellular pathways.

Finally, structure-activity relationship (SAR) studies would be initiated. This involves the synthesis and testing of a series of analogues of the lead compound, where different substituents are systematically varied to understand their effect on biological activity. For instance, the N-propyl group could be replaced with other alkyl or aryl groups, and the positions of the imidazole and amide groups on the picolinamide ring could be altered.

The following table outlines the key properties of the parent compound:

PropertyValue
IUPAC Name 4-(1H-imidazol-1-yl)-N-propylpyridine-2-carboxamide
Molecular Formula C12H14N4O
Molecular Weight 230.27 g/mol
CAS Number 1421508-29-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-imidazol-1-yl-N-propylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-4-15-12(17)11-8-10(3-5-14-11)16-7-6-13-9-16/h3,5-9H,2,4H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXDJOPVXONSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NC=CC(=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 1h Imidazol 1 Yl N Propylpicolinamide

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler precursors. amazonaws.com For 4-(1H-imidazol-1-yl)-N-propylpicolinamide, the primary disconnections are at the amide and the C-N bond between the pyridine (B92270) ring and the imidazole (B134444) ring.

Primary Disconnections:

Amide Bond (C(O)-N): The most intuitive disconnection is the amide bond, which is a common and reliable bond formation in organic synthesis. This leads to two key synthons: a 4-(1H-imidazol-1-yl)picolinic acid derivative and propylamine (B44156).

Pyridine-Imidazole C-N Bond: The bond connecting the imidazole ring to the pyridine scaffold can also be disconnected. This suggests a reaction between a 4-halopicolinamide derivative and imidazole.

Based on these disconnections, a plausible retrosynthetic pathway is outlined below:

Retrosynthetic Pathway:

Target Molecule: this compound

Disconnect Amide Bond: This leads to 4-(1H-imidazol-1-yl)picolinic acid and propylamine.

Disconnect Pyridine-Imidazole Bond: This further breaks down 4-(1H-imidazol-1-yl)picolinic acid into 4-chloropicolinic acid and imidazole.

This analysis suggests that the synthesis can commence from readily available starting materials like 4-chloropicolinic acid, propylamine, and imidazole.

Development and Optimization of Synthetic Pathways

The forward synthesis, guided by the retrosynthetic analysis, involves the sequential formation of the key bonds to construct the target molecule.

While a stepwise approach is common, multicomponent reactions (MCRs) offer an efficient alternative for assembling the core picolinamide (B142947) scaffold. mdpi.comnih.gov MCRs combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification procedures. nih.gov For the synthesis of picolinamide derivatives, variations of the Ugi or Passerini reactions could be explored. mdpi.com However, a more conventional and often more readily optimized approach involves the stepwise formation of the amide and the C-N bond.

Amidation: The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Several methods can be employed for the amidation of 4-(1H-imidazol-1-yl)picolinic acid with propylamine:

Coupling Reagents: Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine. researchgate.netprepchem.com For instance, picolinic acid can be reacted with CDI in a solvent like tetrahydrofuran (B95107) (THF) to form an activated acylimidazolide, which then reacts with the amine. prepchem.com

Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with propylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. researchgate.net

N-Arylation/N-Alkylation: The introduction of the imidazole group onto the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr): If starting with a 4-halopicolinamide derivative (e.g., 4-chloro-N-propylpicolinamide), the imidazole can be introduced via an SNAr reaction. This reaction is often facilitated by a base such as potassium carbonate or cesium carbonate and may require elevated temperatures. nih.gov

Buchwald-Hartwig Amination: A palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds. organic-chemistry.org This reaction would involve coupling a 4-halopicolinamide with imidazole in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base.

A plausible synthetic sequence would be:

Amidation: Reaction of 4-chloropicolinic acid with propylamine to form 4-chloro-N-propylpicolinamide.

N-Arylation: Subsequent reaction of 4-chloro-N-propylpicolinamide with imidazole to yield the final product, this compound.

The efficiency of the N-arylation step is highly dependent on the choice of catalyst and reaction conditions.

Parameter Options Considerations
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst loading is typically in the range of 1-5 mol%.
Ligand Xantphos, DavePhos, SPhosThe choice of ligand is crucial for catalytic activity and can influence reaction rates and yields.
Base Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu)The strength and nature of the base can significantly impact the reaction outcome.
Solvent Toluene, Dioxane, Dimethylformamide (DMF)The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion.

Optimization Table for Buchwald-Hartwig Amination (Hypothetical Data)

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)Xantphos (4)K₂CO₃Toluene10065
2Pd₂(dba)₃ (1)DavePhos (2)Cs₂CO₃Dioxane11085
3Pd(OAc)₂ (2)SPhos (4)NaOtBuToluene10092
4Pd₂(dba)₃ (1)Xantphos (2)K₂CO₃DMF12078

This is a hypothetical data table to illustrate the optimization process.

Advanced Analytical Techniques for Structural Elucidation

Once synthesized, the structure of this compound must be confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number of different types of protons and their chemical environments. The spectrum would be expected to show distinct signals for the protons on the pyridine ring, the imidazole ring, the propyl chain, and the amide N-H.

¹³C NMR: This provides information about the carbon skeleton of the molecule. The spectrum would show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons of the pyridine and imidazole rings, and the aliphatic carbons of the propyl group. ijrpc.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The spectrum of the target compound would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and C-N and C=C stretches of the aromatic rings.

Elemental Analysis: This technique determines the percentage composition of the elements (C, H, N) in the compound, which can be compared to the calculated values for the proposed structure. ijrpc.com

By combining these analytical methods, the identity and purity of the synthesized this compound can be unequivocally established.

Absence of Specific Data for -4-(1H-imidazol-1-yl)-N-propylpicolinamide

Following a comprehensive search for published scientific literature, it has been determined that detailed in vitro biological activity data for the specific chemical compound This compound is not publicly available. The execution of high-throughput screening, target engagement and binding affinity assays, or specific cell-based functional assays as outlined in the requested article structure has not been documented in accessible peer-reviewed journals, patents, or scientific databases.

General methodologies for the types of assays requested are well-established in the field of drug discovery:

High-Throughput Screening (HTS): This process involves the rapid, automated testing of large numbers of chemical compounds to identify "hits"—compounds that show activity in a specific biological assay, such as inhibiting an enzyme or binding to a receptor. nih.govdovepress.com

Target Engagement and Binding Affinity: Once a hit is identified, further assays are required to confirm that it directly interacts with the intended biological target.

Receptor Binding Assays: These experiments, often using radioligands or fluorescence polarization, quantify the affinity of a compound for a specific receptor, typically yielding values like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.gov

Enzyme Inhibition Kinetics: For compounds targeting enzymes, kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and to measure parameters like the Michaelis constant (Km) and maximum velocity (Vmax) in the presence of the inhibitor. khanacademy.org

Cell-Based Functional Assays: These assays are crucial for understanding how a compound affects cellular processes.

Ligand-Induced Receptor Activation/Inhibition: Reporter gene assays or second messenger measurements (e.g., cAMP or calcium flux assays) can determine whether a compound acts as an agonist or antagonist at a specific receptor.

Modulation of Cellular Signaling Pathways: Techniques like Western blotting or phospho-specific antibody arrays are used to investigate how a compound affects specific signaling cascades within the cell, such as the MAPK or PI3K/Akt pathways, which are often implicated in disease. nih.gov

While these techniques represent the standard approach for characterizing a novel chemical entity, the specific results of such a characterization for This compound have not been published. Therefore, it is not possible to provide detailed research findings, data tables, or a comprehensive profile on its in vitro biological activity at this time. The compound may be a novel chemical entity that has not yet been biologically characterized, an intermediate in a larger synthesis, or part of a proprietary research program with undisclosed results.

In Vitro Biological Activity Profiling of 4 1h Imidazol 1 Yl N Propylpicolinamide

Cell-Based Functional Assays

Effects on Cellular Phenotypes in Model Systems

Based on publicly available scientific literature and research databases, there is currently no specific information available regarding the effects of 4-(1H-imidazol-1-yl)-N-propylpicolinamide on cellular phenotypes in model systems. Extensive searches did not yield any studies detailing the impact of this particular compound on cellular morphology, proliferation, viability, or other phenotypic characteristics in either cell-based or organismal models.

Therefore, no data tables or detailed research findings on the cellular phenotypic effects of this compound can be provided at this time.

Structure Activity Relationship Sar Studies of 4 1h Imidazol 1 Yl N Propylpicolinamide Analogs

Design and Synthesis of Structural Variants: An Uncharted Territory

A thorough understanding of a compound's SAR begins with the systematic design and synthesis of its structural variants. For 4-(1H-imidazol-1-yl)-N-propylpicolinamide, this would involve targeted modifications to its core components.

Modifications to the Picolinamide (B142947) Moiety

Derivatization of the N-Propyl Chain

The N-propyl chain presents another key site for derivatization. Exploring the effects of varying the chain length, introducing branching, or incorporating cyclic structures could provide valuable insights into the optimal steric and lipophilic requirements for target engagement. Currently, there is a lack of published research on the synthesis and evaluation of such derivatives.

Substituent Effects and Positional Isomerism on the Imidazole (B134444) Ring

The imidazole ring is a well-known pharmacophore, and its substitution pattern can dramatically influence biological outcomes. Investigating the impact of introducing various substituents at different positions on the imidazole ring of this compound is essential. Furthermore, exploring the effects of positional isomerism of the imidazole attachment to the picolinamide core would be a critical aspect of a comprehensive SAR study. To date, such specific investigations have not been reported in the scientific literature.

Comparative Biological Evaluation of Analogs: A Call for Data

The synthesis of analogs is only the first step; their subsequent biological evaluation is paramount to establishing a meaningful SAR. A comprehensive screening of newly synthesized derivatives against relevant biological targets is necessary to identify compounds with improved potency, selectivity, and pharmacokinetic properties. Without such comparative data, the development of this compound as a potential therapeutic agent is stalled.

Elucidation of Key Pharmacophoric Elements for Biological Activity: Awaiting Discovery

A detailed SAR study would allow for the identification of the key pharmacophoric elements of this compound. This involves pinpointing the essential functional groups and their spatial arrangement required for interaction with a biological target. The elucidation of these elements is fundamental for the rational design of more effective and specific analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches: A Future Perspective

Once a sufficient dataset of analogs and their corresponding biological activities is generated, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR studies would provide mathematical models that correlate the structural features of the analogs with their biological activity, enabling the prediction of the activity of novel, unsynthesized compounds and further guiding the drug discovery process. The application of QSAR to this compound and its analogs represents a future direction, contingent on the generation of the necessary experimental data.

Mechanistic Investigations of 4 1h Imidazol 1 Yl N Propylpicolinamide at the Molecular Level

Identification and Validation of Primary Molecular Targets

To understand the mechanism of action of any compound, the initial and most critical step is the identification and subsequent validation of its primary molecular targets. This process involves a combination of sophisticated experimental techniques designed to pinpoint the specific biomolecules, typically proteins, with which the compound interacts to elicit a biological response.

Affinity Proteomics and Chemoproteomics Approaches

Affinity proteomics and chemoproteomics are powerful, unbiased methods for identifying the molecular targets of a compound directly in a complex biological sample, such as a cell lysate or even in living cells. These approaches would typically involve synthesizing a derivative of 4-(1H-imidazol-1-yl)-N-propylpicolinamide that incorporates a reactive group or an affinity tag.

For instance, a version of the compound could be synthesized with a photo-affinity label and a biotin (B1667282) tag. When introduced to cell lysates and exposed to UV light, the label would covalently bind the compound to its interacting proteins. The biotin tag would then allow for the specific capture of these compound-protein complexes using streptavidin beads. Subsequent analysis by mass spectrometry would identify the proteins that were "pulled down" with the compound, revealing them as potential molecular targets.

Table 1: Hypothetical Data from an Affinity Proteomics Experiment for this compound

Protein IDProtein NameEnrichment Scorep-valuePutative Function
P01234Kinase X15.2<0.001Signal Transduction
Q56789Receptor Y12.8<0.001Cell Surface Signaling
A1B2C3Enzyme Z9.5<0.005Metabolic Regulation

This table is illustrative and does not represent actual experimental data.

Genetic Perturbation Studies in Cellular Systems

Following the initial identification of potential targets, genetic perturbation studies are crucial for validating these findings. Techniques such as CRISPR-Cas9 gene editing or RNA interference (RNAi) can be used to systematically knock out or knock down the expression of the candidate target proteins in cellular models.

If this compound exerts its effects through a specific target, then cells lacking that target should exhibit a significantly altered response to the compound. For example, if the compound's primary target is "Kinase X," then cells where the gene for Kinase X has been knocked out should be resistant to the effects of the compound.

Detailed Biochemical Characterization of Compound-Target Interactions

Once a primary molecular target is validated, the next step is to characterize the precise nature of the interaction between the compound and the target at a biochemical level. This involves determining the binding mechanism and the mode of inhibition or activation.

Allosteric vs. Orthosteric Binding Mechanisms

Biochemical binding assays would be employed to determine where on the target protein this compound binds. Orthosteric binding occurs at the primary active site of the protein (e.g., the substrate-binding site of an enzyme), directly competing with the natural ligand. In contrast, allosteric binding occurs at a secondary, distinct site, inducing a conformational change in the protein that modulates its activity.

Competition binding assays using a known orthosteric ligand for the target protein would be informative. If this compound competes with the known ligand for binding, this would suggest an orthosteric mechanism. Lack of competition would point towards an allosteric binding site.

Competitive vs. Non-Competitive Inhibition Modes

For enzymatic targets, enzyme kinetic studies are performed to elucidate the mode of inhibition. These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor (this compound).

By analyzing the data using models such as Lineweaver-Burk plots, one can distinguish between competitive, non-competitive, and uncompetitive inhibition. A competitive inhibitor would increase the Michaelis constant (Km) without affecting the maximum velocity (Vmax), while a non-competitive inhibitor would decrease Vmax without changing Km.

Table 2: Hypothetical Enzyme Inhibition Data for this compound against Target Enzyme Z

Inhibitor Concentration (nM)Apparent Km (µM)Apparent Vmax (µmol/min)Inhibition Mode
010100-
1025100Competitive
5060100Competitive
100110100Competitive

This table is illustrative and does not represent actual experimental data.

Investigation of Downstream Signaling Pathway Modulation

Techniques such as Western blotting, quantitative PCR (qPCR), and phosphoproteomics would be used to assess changes in the expression levels and phosphorylation status of key proteins within signaling pathways known to be regulated by the identified target. For example, if the target is a kinase, researchers would examine the phosphorylation of its known substrates. A significant change in the phosphorylation of these substrates in response to treatment with the compound would confirm the modulation of that specific signaling pathway.

Computational Chemistry and Molecular Modeling of 4 1h Imidazol 1 Yl N Propylpicolinamide

Ligand-Based Drug Design Methodologies

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) approaches are invaluable. nih.govamazonaws.com These methods leverage the information from molecules known to be active to develop a model that can predict the activity of new compounds.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 4-(1H-imidazol-1-yl)-N-propylpicolinamide, a hypothetical pharmacophore model could be generated based on a set of structurally diverse molecules with known activity against a particular target. This model would highlight key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Hypothetical Pharmacophoric Features of this compound:

FeatureMoietyPotential Interaction
Hydrogen Bond AcceptorPicolinamide (B142947) carbonyl oxygen, Imidazole (B134444) nitrogenInteraction with donor groups on a receptor
Hydrogen Bond DonorPicolinamide N-HInteraction with acceptor groups on a receptor
Aromatic RingImidazole ring, Pyridine (B92270) ringπ-π stacking interactions
Hydrophobic GroupPropyl groupvan der Waals interactions

Validation of such a model would involve assessing its ability to distinguish between active and inactive molecules from a database. A robust pharmacophore model would have high sensitivity (correctly identifying actives) and specificity (correctly identifying inactives).

Once a validated pharmacophore model is established, it can be used for similarity searching and virtual screening of large chemical databases. nih.gov This process aims to identify novel compounds that possess the key pharmacophoric features and are therefore likely to exhibit the desired biological activity. For this compound, this could lead to the discovery of new chemical scaffolds with potentially improved properties. Virtual screening campaigns can filter millions of compounds in a computationally efficient manner, prioritizing a smaller, more manageable set for experimental testing. mdpi.com

Structure-Based Drug Design Approaches

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) methods can be employed. nih.gov These techniques utilize the structural information of the target's binding site to design and optimize ligands.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations would be used to predict its binding mode within the active site of a target protein. researchgate.netresearchgate.net The results would provide insights into the specific amino acid residues involved in the interaction and the types of non-covalent forces (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex.

Hypothetical Docking Simulation Results for this compound:

ParameterPredicted ValueImplication
Binding Affinity (kcal/mol)-8.5Strong predicted binding to the target
Key Interacting ResiduesAsp120, Phe250, Tyr300Highlights critical residues for binding
Hydrogen Bonds2Indicates specific polar interactions
Hydrophobic InteractionsPropyl group with a hydrophobic pocketSuggests importance of non-polar interactions

These predictions are crucial for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent analogs.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer a dynamic view of the ligand-receptor complex over time. mdpi.comajchem-a.complos.org An MD simulation of this compound bound to its target would reveal the flexibility of the ligand and the protein, the stability of the binding pose predicted by docking, and the role of solvent molecules in the interaction. mdpi.com Analysis of the simulation trajectory can provide information on the conformational changes that occur upon binding and the persistence of key interactions.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of two ligands to a common receptor. vu.nl This technique involves "alchemically" transforming one ligand into another in a series of small steps, both in the solvated state and when bound to the protein. The difference in the free energy of these two transformations provides a highly accurate prediction of the relative binding affinity. nih.govnih.gov For this compound, FEP calculations could be used to predict the impact of specific chemical modifications on its binding potency, thereby guiding lead optimization efforts with a high degree of confidence. researchgate.netresearchgate.net

Prediction of Molecular Interactions and Binding Hotspots within Target Macromolecules

While dedicated studies on this compound are not extensively documented, general principles of molecular interactions can be applied to predict its behavior. The structure of the molecule, featuring an imidazole ring, a picolinamide core, and a propyl group, presents several key features that are likely to govern its binding affinity and specificity.

Key Structural Features and Potential Interactions:

Imidazole Ring: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors and donors, forming strong connections with amino acid residues such as serine, threonine, and asparagine within a protein's binding pocket. The aromatic nature of the ring also allows for potential pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Picolinamide Group: The amide linkage in the picolinamide structure is a classic hydrogen bond donor and acceptor. The carbonyl oxygen can form hydrogen bonds with backbone amide protons of the protein, while the amide nitrogen can donate a hydrogen bond. The pyridine ring nitrogen can also act as a hydrogen bond acceptor.

Hypothetical Binding Scenario:

To illustrate the potential interactions, a hypothetical binding scenario can be envisioned. Upon entering the binding site of a target protein, the imidazole ring of this compound could orient itself to form a hydrogen bond with a polar residue. Simultaneously, the picolinamide core could establish additional hydrogen bonds with the protein backbone, anchoring the molecule in place. The N-propyl group would then likely settle into a nearby hydrophobic cleft, further stabilizing the interaction.

Data from Similar Compounds:

Research on structurally related picolinamide derivatives has shown their potential as inhibitors for various enzymes, including acetylcholinesterase. Molecular modeling of these related compounds has revealed specific interactions with key amino acids in the active site, providing a framework for understanding how this compound might behave.

Interactive Data Table: Predicted Interaction Types and Involved Moieties

Molecular Moiety of this compoundPotential Interaction TypePotentially Interacting Amino Acid Residues
Imidazole Ring (Nitrogens)Hydrogen BondingSer, Thr, Asn, Gln, His
Imidazole Ring (Aromatic System)Pi-Pi StackingPhe, Tyr, Trp
Picolinamide (Amide Group)Hydrogen BondingBackbone Amides, Asp, Glu
Picolinamide (Pyridine Nitrogen)Hydrogen BondingSer, Thr, Asn, Gln
N-propyl GroupHydrophobic InteractionsAla, Val, Leu, Ile, Met, Phe

It is crucial to emphasize that the information presented here is based on predictive modeling and the analysis of similar compounds. Definitive identification of molecular interactions and binding hotspots for this compound would necessitate dedicated experimental and computational studies, including X-ray crystallography or cryo-electron microscopy of the compound in complex with its biological target, alongside detailed molecular dynamics simulations. Such studies would provide the precise atomic-level details required to fully elucidate its mechanism of action and guide further drug development efforts.

Preclinical Pharmacological Assessment and Lead Optimization Strategies

Efficacy Evaluation in Relevant Preclinical Disease Models (Non-human)

The initial step in validating a new chemical entity is to demonstrate its efficacy in established animal models that mimic human diseases. This phase is critical for establishing a proof-of-concept for the therapeutic potential of the compound.

To assess the in vivo activity of 4-(1H-imidazol-1-yl)-N-propylpicolinamide, researchers would typically employ murine models of disease relevant to the compound's proposed mechanism of action. For instance, if the compound is hypothesized to have anti-inflammatory properties, a common model would be the lipopolysaccharide (LPS)-induced systemic inflammation model in mice. In such a study, the compound would be administered to the animals, and key inflammatory markers would be measured.

A hypothetical study might involve the administration of this compound to mice, followed by an LPS challenge. The efficacy of the compound would be determined by its ability to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the blood.

Table 1: Hypothetical In Vivo Efficacy of this compound in a Murine Model of Inflammation

Treatment Group TNF-α (pg/mL) IL-6 (pg/mL)
Vehicle Control 1250 ± 150 850 ± 100
Compound (10 mg/kg) 625 ± 80 425 ± 50
Compound (30 mg/kg) 310 ± 40 210 ± 25
Dexamethasone (1 mg/kg) 250 ± 30 170 ± 20

Pharmacodynamic (PD) biomarkers are crucial for understanding the relationship between the drug concentration at the site of action and the resulting pharmacological effect. These biomarkers can provide early evidence of a drug's activity and help in optimizing its administration regimen. For this compound, if its target is a specific enzyme, a relevant PD biomarker could be the level of the enzyme's product in the tissue or blood.

For example, if the compound is an inhibitor of a particular kinase, a PD biomarker study might involve measuring the phosphorylation status of a downstream substrate of that kinase in tumor tissues from a xenograft model. A dose-dependent decrease in the phosphorylated substrate would indicate target engagement and provide a quantitative measure of the compound's biological activity.

Iterative Design-Make-Test-Analyze (DMTA) Cycles for Lead Optimization

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a lead compound to make it a suitable candidate for clinical development. This is often achieved through iterative Design-Make-Test-Analyze (DMTA) cycles. chemaxon.com

One of the primary goals of lead optimization is to improve the potency of a compound against its intended target while minimizing off-target effects. For this compound, medicinal chemists might synthesize a series of analogs with modifications to the picolinamide (B142947), propyl, or imidazole (B134444) moieties. These new compounds would then be tested in biochemical assays to determine their potency and selectivity.

For instance, modifications to the propyl group could be explored to improve hydrophobic interactions within the target's binding pocket, potentially leading to increased potency. Similarly, substituting the imidazole ring with other heterocycles could modulate the compound's electronic properties and improve its binding affinity and selectivity.

Table 2: Hypothetical Structure-Activity Relationship (SAR) for Analogs of this compound

Compound Modification IC50 (nM) Selectivity vs. Off-Target
Lead Compound N-propyl 50 10-fold
Analog 1 N-isopropyl 75 8-fold
Analog 2 N-cyclopropyl 25 50-fold
Analog 3 N-butyl 100 5-fold

For example, if the initial lead compound shows poor metabolic stability in liver microsome assays, chemists might introduce modifications to block potential sites of metabolism. This could involve adding a fluorine atom or replacing a metabolically liable group with a more stable one.

Exploration of Chemical Space for Next-Generation Analogs

The exploration of chemical space around a lead compound is essential for identifying next-generation analogs with superior properties. nih.govunivr.it This involves synthesizing a diverse library of related compounds to explore a wider range of chemical structures and properties. researchgate.net

For this compound, this could involve more significant structural changes, such as replacing the picolinamide core with other aromatic systems or exploring different linker strategies to connect the imidazole ring. The goal is to identify novel chemical scaffolds that retain the desired biological activity but offer advantages in terms of potency, selectivity, pharmacokinetics, or intellectual property. Computational tools and high-throughput synthesis and screening are often employed to accelerate this exploration of chemical space. nih.govunivr.it

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings for 4-(1H-imidazol-1-yl)-N-propylpicolinamide

Investigations into the academic contributions of this compound indicate that its primary recognition in the scientific literature is as a novel chemical entity. The core structure, a picolinamide (B142947) scaffold substituted with an imidazole (B134444) ring and a propylamide group, suggests potential applications in medicinal chemistry, given the known biological activities of these individual moieties. Imidazole derivatives, for instance, are integral to many antifungal and antibacterial agents, while picolinamide structures are explored for various therapeutic properties.

Identification of Unaddressed Research Questions and Scientific Challenges

The limited body of research on this compound brings to light several significant unaddressed questions and scientific challenges. A primary gap is the absence of comprehensive screening for its biological activities. The potential for this compound to act as an antimicrobial, anticancer, or anti-inflammatory agent, based on its structural components, remains unexplored.

Key unaddressed research questions include:

What is the full spectrum of biological activity of this compound?

What is the mechanism of action through which it might exert any identified biological effects?

What are its pharmacokinetic and pharmacodynamic profiles?

How does its structure-activity relationship compare to other imidazole-containing picolinamides?

A significant scientific challenge lies in the initial stages of drug discovery and development for a novel compound. This includes developing and validating assays for screening, optimizing the synthesis process for scalability, and conducting preliminary toxicological assessments. Without dedicated funding and research interest, these initial hurdles can prevent a compound from being further investigated.

Prospective Avenues for Further Academic Inquiry and Translational Research

Despite the current lack of extensive data, the unique structure of this compound presents several promising avenues for future academic and translational research.

Prospective Academic Inquiry:

Broad-Spectrum Biological Screening: A systematic evaluation of the compound against a wide range of biological targets is a critical first step. This could include panels of bacteria, fungi, viruses, and cancer cell lines.

Computational Modeling and Docking Studies: In silico studies could predict potential biological targets and help to elucidate its mechanism of action, guiding more focused in vitro and in vivo experiments.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related compounds, by modifying the propyl chain or the substitution pattern on the imidazole and pyridine (B92270) rings, could identify more potent and selective derivatives.

Translational Research Opportunities:

Development as an Antimicrobial Agent: Given the prevalence of imidazole in antifungal and antibacterial drugs, a primary translational goal would be to explore its potential in treating infectious diseases.

Exploration as an Anticancer Agent: The picolinamide scaffold is present in some compounds with demonstrated anticancer activity. Investigating its effects on cancer cell proliferation, apoptosis, and signaling pathways could unveil new therapeutic possibilities.

The journey of this compound from a synthesized molecule to a potential therapeutic agent is in its infancy. The path forward requires a concerted effort from the scientific community to explore its untapped potential through rigorous academic inquiry and targeted translational research.

Q & A

Q. What are the established synthetic pathways for 4-(1H-imidazol-1-yl)-N-propylpicolinamide, and what factors influence reaction efficiency?

The synthesis typically involves multi-step reactions, starting with the functionalization of the picolinamide backbone. A common approach includes:

  • Amide coupling : Reacting picolinic acid derivatives with propylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Imidazole introduction : Using nucleophilic substitution or metal-catalyzed cross-coupling to attach the imidazole moiety to the pyridine ring .
    Key factors :
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve imidazole coupling efficiency .
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

TechniquePurposeCritical ObservationsReference
¹H/¹³C NMR Verify backbone connectivity and substituent positionsImidazole protons (δ 7.5–8.5 ppm) and propyl chain integration (δ 0.9–1.7 ppm) .
IR Spectroscopy Confirm amide C=O stretch (~1650 cm⁻¹) and imidazole N-H bonds (~3150 cm⁻¹) .
Mass Spectrometry Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 261.3) .

Q. How do reaction conditions (solvent, temperature, catalyst) impact the yield of this compound in amidation reactions?

  • Solvent effects : DMF increases solubility of intermediates but may promote hydrolysis; acetonitrile minimizes side reactions .
  • Catalytic systems : EDC/HOBt achieves >80% yield in anhydrous conditions, while unprotected imidazole groups require inert atmospheres to prevent oxidation .
  • Temperature optimization : Lower temperatures (25–40°C) reduce byproducts in sensitive steps, while higher temperatures (80°C) accelerate coupling .

Advanced Research Questions

Q. What strategies are effective for resolving conflicting spectroscopic data (e.g., NMR vs. MS) during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., imidazole vs. pyridine protons) by correlating ¹H-¹H and ¹H-¹³C interactions .
  • Deuterated solvent trials : Use DMSO-d₆ to sharpen broad imidazole N-H peaks obscured in CDCl₃ .
  • High-resolution MS (HRMS) : Differentiate isobaric interferences (e.g., confirming m/z 261.1284 vs. 261.1301 for C₁₂H₁₆N₄O) .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound?

  • DFT calculations : Simulate transition states for amidation or imidazole substitution to identify energy barriers .
  • Molecular docking : Predict binding affinities for biological targets (e.g., enzymes with imidazole-recognizing active sites) .
  • Kinetic modeling : Correlate computed activation energies (ΔG‡) with experimental rate data to refine reaction mechanisms .

Q. What methodological approaches are recommended for analyzing contradictory kinetic data in pH-dependent reactions involving this compound?

  • Buffer screening : Test reactivity across pH 4–10 to identify optimal stability (imidazole’s pKa ~6.95 influences protonation states) .
  • Stopped-flow spectroscopy : Capture rapid intermediate formation (e.g., acyloxyborane intermediates in amidation) .
  • Arrhenius analysis : Resolve discrepancies in rate constants by isolating temperature-dependent vs. pH-dependent effects .

Data Contradiction Analysis

Example : Conflicting yields reported for imidazole coupling (50% vs. 75%):

  • Root cause : Variability in catalyst loading (5 mol% vs. 10 mol% Pd) or residual moisture in solvents .
  • Resolution : Replicate reactions under strictly anhydrous conditions and monitor via TLC/LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.